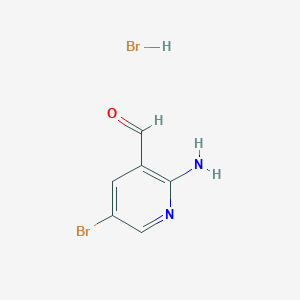

2-Amino-5-bromonicotinaldehyde hydrobromide

概要

説明

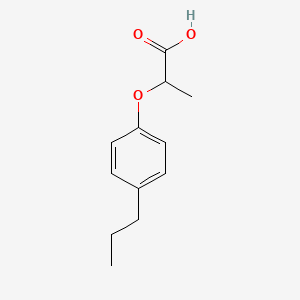

2-Amino-5-bromonicotinaldehyde hydrobromide is a chemical compound with the molecular formula C6H6Br2N2O . It has a molecular weight of 281.93 and is typically stored in a dark place at temperatures between 2-8°C .

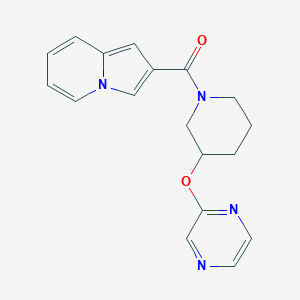

Molecular Structure Analysis

The InChI code for 2-Amino-5-bromonicotinaldehyde is 1S/C6H5BrN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-3H, (H2,8,9) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

2-Amino-5-bromonicotinaldehyde hydrobromide is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学的研究の応用

Biochemical Relevance and Synthesis Approaches

2-Amino-5-bromonicotinaldehyde hydrobromide is a compound of interest in various scientific research applications, including its role in biochemical processes and the synthesis of complex molecules. While direct studies on this specific compound are scarce, research on analogous brominated compounds and their biochemical applications or synthetic methodologies offers insights into the potential utility and research relevance of 2-Amino-5-bromonicotinaldehyde hydrobromide.

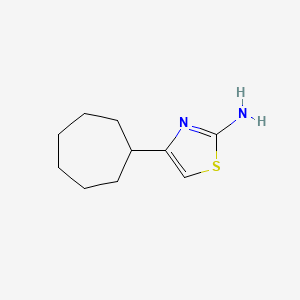

Chemical Modification and Bioactivity : Brominated compounds have been explored for their ability to modify biochemical pathways. For instance, the reaction of phospholipase A with p-bromophenacyl bromide leading to inactivation, highlights the role brominated agents can play in altering enzyme activity (Roberts et al., 1977).

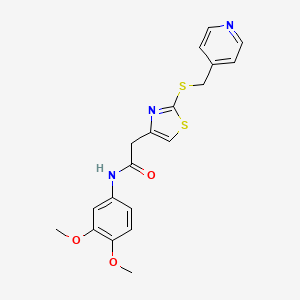

Synthetic Utility in Medicinal Chemistry : The synthesis of complex molecules, such as 10-propargylfolic acid from 2-amino-6-(bromomethyl)-4(1h)-pteridinone, demonstrates the critical role of brominated intermediates in constructing molecules with potential therapeutic applications (Piper et al., 1987).

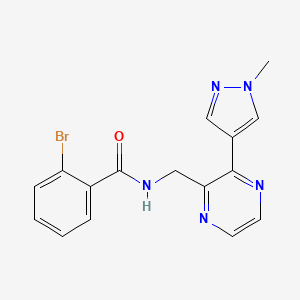

Catalysis and Material Science : Brominated derivatives are employed as catalysts or intermediates in the synthesis of materials and chemicals. For example, the efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide showcases the role of brominated catalysts in facilitating chemical transformations (Jordan et al., 2003).

Environmental and Genetic Research : The effects of AET (2-aminoethylisothiuronium bromide hydrobromide) on chromosome rearrangements induced by x-irradiation in spermatogonia emphasize the importance of brominated compounds in genetic and environmental toxicity studies (Leonard & Deknudt, 1972).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

特性

IUPAC Name |

2-amino-5-bromopyridine-3-carbaldehyde;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O.BrH/c7-5-1-4(3-10)6(8)9-2-5;/h1-3H,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDZHTMMXFHZEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)N)Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-bromonicotinaldehyde hydrobromide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[4-Methoxy-3-(morpholin-4-ylsulfonyl)phenyl]acrylic acid](/img/structure/B2840645.png)

![N-(sec-butyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2840649.png)

![2-bromo-N-(3-{3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl)pyridine-4-carboxamide](/img/structure/B2840652.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2840656.png)

![4-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2840659.png)

![Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2840660.png)